molecular formula C18H14ClNO2S2 B6051447 5-(5-chloro-2-ethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-(5-chloro-2-ethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6051447
M. Wt: 375.9 g/mol
InChI Key: IUGMLTSTEDLBRS-LFIBNONCSA-N
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Description

5-(5-chloro-2-ethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as CEBT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which have highlighted its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CEBT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. CEBT has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CEBT has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth. CEBT has also been found to have a protective effect on the liver and kidneys in animal models of toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of CEBT is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies, which suggest that it may be a viable candidate for further development as a therapeutic agent. However, there are also limitations to the use of CEBT in lab experiments. Its low solubility in water can make it difficult to administer in vivo, and its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for research on CEBT. One area of interest is the development of novel formulations that can increase its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other therapeutic agents to enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of CEBT and its potential toxicity and side effects.

Synthesis Methods

The synthesis of CEBT can be achieved by the condensation reaction of 2-ethoxy-5-chlorobenzaldehyde and 2-aminothiophenol in the presence of acetic acid. The resulting product is then treated with phenyl isothiocyanate, which leads to the formation of CEBT. This synthesis method has been optimized and improved to increase the yield and purity of the final product.

Scientific Research Applications

CEBT has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. CEBT has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

properties

IUPAC Name

(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c1-2-22-15-9-8-13(19)10-12(15)11-16-17(21)20(18(23)24-16)14-6-4-3-5-7-14/h3-11H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMLTSTEDLBRS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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